molecular formula C17H16F3NO3 B3001194 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide CAS No. 1351654-40-4

2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B3001194
CAS No.: 1351654-40-4
M. Wt: 339.314
InChI Key: BWTYWTSYAFETCO-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is an organic compound characterized by its unique trifluoromethyl group and phenylpropyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.

    Amidation Reaction: This intermediate is then reacted with 2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

    2-Methoxy-N-(2-hydroxy-2-phenylpropyl)benzamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.

    N-(3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl)benzamide: Lacks the methoxy group, potentially altering its reactivity and biological activity.

Uniqueness: The presence of both the methoxy and trifluoromethyl groups in 2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO3/c1-24-14-10-6-5-9-13(14)15(22)21-11-16(23,17(18,19)20)12-7-3-2-4-8-12/h2-10,23H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTYWTSYAFETCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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